3,3,4,4,4-Pentafluorobut-1-ene
Overview
Description
3,3,4,4,4-Pentafluorobut-1-ene: is an organofluorine compound with the molecular formula C₄H₃F₅ . It is a fluorinated alkene characterized by the presence of five fluorine atoms attached to the butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with a suitable dehydrofluorinating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment. The process ensures the efficient conversion of starting materials to the desired fluorinated product while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,4-Pentafluorobut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, leading to the formation of fluorinated alcohols or ethers.
Substitution Reactions: It can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Polymerization: The compound can be polymerized to form fluorinated polymers with unique properties
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines.
Catalysts: Transition metal catalysts, such as palladium or platinum.
Conditions: Reactions are typically carried out under controlled temperature and pressure to optimize yields and selectivity
Major Products Formed:
Fluorinated Alcohols and Ethers: Formed through addition reactions.
Substituted Fluorobutenes: Formed through substitution reactions.
Fluorinated Polymers: Formed through polymerization reactions
Scientific Research Applications
Chemistry: 3,3,4,4,4-Pentafluorobut-1-ene is used as a building block in the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development and imaging agents. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals .
Industry: The compound is used in the production of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance, thermal stability, and low surface energy .
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobut-1-ene involves its interaction with various molecular targets. In chemical reactions, the compound’s fluorine atoms can influence the reactivity and selectivity of the reaction pathways. The presence of multiple fluorine atoms can also affect the compound’s electronic properties, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluorobut-2-ene: Another fluorinated butene with six fluorine atoms.
3,3,4,4,4-Tetrafluorobut-1-ene: A similar compound with four fluorine atoms.
Uniqueness: 3,3,4,4,4-Pentafluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPSCJEIFFRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190837 | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [Matrix Scientific MSDS] | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19710 | |
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CAS No. |
374-27-6 | |
Record name | 3,3,4,4,4-Pentafluoro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,4-pentafluorobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying hydrosilylation reactions with fluorinated alkenes like 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene?
A1: Hydrosilylation reactions are crucial for forming silicon-carbon bonds, which are essential in various applications, including the synthesis of polymers, materials, and bioactive compounds. Using fluorinated alkenes as substrates in these reactions is particularly interesting due to the unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity. []
Q2: What were the key findings of the research paper regarding the hydrosilylation of the investigated fluorinated alkenes?
A2: While the paper does not provide specific results or conclusions, it likely explores the reaction conditions, catalysts, and regioselectivity of hydrosilylation involving 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene. This information is valuable for understanding the reactivity of these compounds and potentially optimizing their use in various applications. []
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